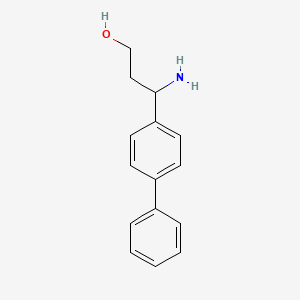

3-Amino-3-biphenyl-4-yl-propan-1-ol

Description

3-Amino-3-biphenyl-4-yl-propan-1-ol, with the chemical formula C₁₅H₁₇NO, is a specific organic compound characterized by a propanol (B110389) chain substituted with both an amino group and a biphenyl (B1667301) group. google.com While detailed research focusing exclusively on this molecule is not extensively documented in mainstream scientific literature, its structural motifs are of profound interest in chemical science. The molecule combines two highly valuable chemical frameworks: the β-amino alcohol and the biphenyl scaffold. This unique combination makes it a noteworthy subject for investigation in fields such as medicinal chemistry and synthetic organic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO |

| PubChem CID | 17039433 |

| Molecular Weight | 227.30 g/mol |

| Topological Polar Surface Area | 46.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from the PubChem database. google.com

The β-amino alcohol moiety is a cornerstone in organic synthesis, celebrated for its versatility and presence in a myriad of biologically active compounds. nih.gov These structures are integral to numerous natural products, pharmaceuticals, and are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. nih.govdundee.ac.uk

Their importance stems from the 1,2-relationship of the amino and hydroxyl groups, which provides a valuable template for further chemical transformations. They are key building blocks for unnatural amino acids and peptidomimetics, compounds designed to mimic peptides but with improved stability or activity. nih.govnih.gov For instance, the core of many blockbuster drugs, including certain β-blockers and HIV-1 protease inhibitors like Saquinavir, is built upon a β-amino alcohol framework. nih.govdundee.ac.uk

The synthesis of β-amino alcohols is a well-explored area of organic chemistry, with several established methods. Among the most common are the aminolysis of epoxides, a process involving the ring-opening of an epoxide with an amine, and the aminohydroxylation of alkenes. nih.govnih.gov In recent years, photoredox catalysis has emerged as a powerful and sustainable method for generating these structures through carbon-carbon bond formation under mild conditions. nih.gov The development of enantiomerically pure β-amino alcohols is particularly crucial, as the stereochemistry often dictates biological function. dundee.ac.uk

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry and materials science. Its unique properties, including conformational flexibility and the ability to engage in π-stacking interactions, make it an ideal core for designing molecules that can bind to biological targets with high affinity and specificity. researchgate.net

In drug discovery, the biphenyl unit is found in numerous therapeutic agents. For example, it forms the basis for a novel class of dual inhibitors targeting both acetylcholinesterase (AChE) and tau aggregation, which are implicated in neurodegenerative diseases like Alzheimer's. mdpi.com Biphenyl-containing molecules have also been developed as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of Type 2 diabetes, ligands for serotonin (B10506) receptors (5-HT₇) for neurological conditions, and small-molecule inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy. researchgate.netgoogle.comgoogle.com The ability of the biphenyl group to orient substituents into specific hydrophobic binding pockets is a key element of its success. google.compharmaffiliates.com

The synthesis of biphenyl derivatives is most famously achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent method due to its reliability and functional group tolerance. nih.gov

Table 2: Examples of Biphenyl Scaffolds in Medicinal Chemistry

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| Biphenyl Pyrazoles | Acetylcholinesterase (AChE) & Tau Aggregation | Neurodegenerative Diseases mdpi.com |

| Biphenyl Oxo-acetic Acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes researchgate.net |

| Aryl-biphenyl-2-ylmethylpiperazines | 5-HT₇ Receptor | Depression & Neuropathic Pain google.com |

While specific, in-depth academic studies on this compound are not widely published, its chemical structure places it firmly within the context of modern chemical research. The compound is a logical synthetic target, combining the desirable features of both β-amino alcohols and biphenyls. Its investigation is likely situated within the broader search for novel pharmaceutical intermediates and chiral building blocks.

The evolution of research into similar structures provides a clear rationale for the interest in this compound. For example, optically active 3-amino-1-phenylpropanol derivatives are crucial intermediates in the synthesis of widely used drugs such as Fluoxetine and Tomoxetine. google.comgoogle.com Similarly, complex intermediates for the synthesis of the neprilysin inhibitor Sacubitril also feature related amino acid-derived structures. google.com

Given this precedent, this compound is likely explored as a potential precursor or scaffold. The biphenyl-4-yl group, in place of a simple phenyl group, offers an additional site for chemical modification, allowing for the exploration of a larger chemical space. Research into this molecule would likely involve:

Asymmetric Synthesis: Developing methods to produce enantiomerically pure forms of the compound, which is critical for pharmacological applications.

Scaffold Derivatization: Using the amino and hydroxyl groups as handles to build more complex molecules, potentially leading to libraries of compounds for biological screening.

Pharmacological Evaluation: Investigating the biological activity of its derivatives, drawing inspiration from the known activities of other biphenyl-containing drugs and β-amino alcohols. nih.gov

In essence, the study of this compound represents a convergence of established synthetic strategies and the ongoing quest for new molecular architectures with therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

790227-30-4 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

3-amino-3-(4-phenylphenyl)propan-1-ol |

InChI |

InChI=1S/C15H17NO/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 |

InChI Key |

UNUNOVQUYQLLAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 Biphenyl 4 Yl Propan 1 Ol and Its Derivatives

Retrosynthetic Analysis of the 3-Amino-3-biphenyl-4-yl-propan-1-ol Molecular Framework

Retrosynthetic analysis reveals several logical disconnections in the this compound structure, suggesting multiple synthetic pathways. The primary disconnections are:

C-N Bond Disconnection: Cleavage of the bond between the carbon and the amino group points to a precursor such as a β-hydroxy ketone, specifically 1-(biphenyl-4-yl)-3-hydroxypropan-1-one. This ketone could then undergo reductive amination to install the amino group.

C-C Bond Disconnection (Propanolamine Chain): The bond between the biphenyl (B1667301) group and the amino-bearing carbon can be disconnected. This suggests a strategy starting with a biphenyl-containing electrophile, such as 4-biphenylcarboxaldehyde, which could react with a two-carbon nucleophile to build the propanol (B110389) chain.

C-C Bond Disconnection (Biphenyl Moiety): The bond connecting the two phenyl rings is a prime candidate for disconnection via a cross-coupling reaction. This approach would utilize a precursor like 3-amino-3-(4-halophenyl)propan-1-ol, which can be coupled with phenylboronic acid or a similar organometallic reagent. This strategy allows for the late-stage introduction of the second phenyl ring, offering flexibility in synthesizing various derivatives.

These disconnections form the basis for the synthetic strategies discussed in the following sections, which focus on either building the propanolamine (B44665) backbone onto a pre-existing biphenyl structure or constructing the biphenyl moiety on a functionalized propanolamine precursor.

Direct and Stepwise Approaches to the Propanolamine Backbone

The 1,3-amino alcohol core, or propanolamine backbone, is a critical structural motif. Its synthesis can be achieved through several reliable methods, primarily involving reduction and amination steps.

Reductive amination is a powerful method for forming C-N bonds. In the context of synthesizing 1,3-amino alcohols, a directed reductive amination of β-hydroxy ketones is particularly effective for achieving high stereoselectivity. nih.govorganic-chemistry.org This process typically involves the reaction of a β-hydroxy ketone with an amine source (e.g., ammonia) to form an intermediate imino alcohol, which is then reduced stereoselectively.

An efficient protocol utilizes a Lewis acid like titanium(IV) isopropoxide (Ti(iOPr)₄) to coordinate with both the hydroxyl and imine groups of the intermediate, creating a rigid chelate that directs the hydride reducing agent to attack from a specific face. nih.govorganic-chemistry.org This directed approach often leads to the formation of syn-1,3-amino alcohols with high diastereoselectivity. Polymethylhydrosiloxane (B1170920) (PMHS) is commonly used as a mild and effective reducing agent in these transformations.

| Precursor | Amine Source | Catalyst/Director | Reducing Agent | Key Feature |

| β-Hydroxy Ketone | NH₃ or NH₄⁺ salt | Ti(iOPr)₄ | PMHS | High syn-selectivity |

| β-Hydroxy Ketone | Primary Amine | None | NaBH₄ | Stepwise imine formation and reduction |

| Aldehyde/Ketone | NH₃ or NH₄⁺ salt | Pd/C | H₂ or Et₃SiH | General reductive amination |

An alternative route to the propanolamine backbone involves the reduction of precursor molecules containing carbonyl or carboxyl groups. This is a fundamental transformation in organic synthesis. researchgate.netidc-online.com

One common strategy begins with a β-amino acid, such as 3-amino-3-(biphenyl-4-yl)propanoic acid, or its corresponding ester. The carboxylic acid or ester functional group can be reduced to a primary alcohol to yield the target 1,3-amino alcohol. While sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (BH₃) are highly effective. idc-online.comstackexchange.com A notable method involves the use of a sodium borohydride/iodine (NaBH₄/I₂) system, which can reduce carboxylic acids efficiently under milder conditions. stackexchange.com

| Precursor Functional Group | Reducing Agent | Resulting Functional Group | Notes |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Powerful, non-selective reducing agent |

| Carboxylic Acid | BH₃•THF (Diborane) | Primary Alcohol | Chemoselective for carboxylic acids and amides |

| Carboxylic Acid | NaBH₄ / I₂ | Primary Alcohol | Milder alternative to LiAlH₄ |

| Ester | LiAlH₄ | Primary Alcohol | Common and effective reduction |

| Amide | LiAlH₄ or BH₃•THF | Amine | C-O bond cleavage occurs |

These reduction methods are versatile but require careful consideration of functional group compatibility within the substrate to avoid unwanted side reactions. researchgate.netgoogle.com

Strategic Introduction of the Biphenyl Moiety

The Suzuki-Miyaura coupling reaction is one of the most efficient and widely used methods for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing unsymmetrical biaryl compounds. gre.ac.ukgoogle.com This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgacs.org

In a convergent synthesis of this compound, a key intermediate such as 3-amino-3-(4-bromophenyl)propan-1-ol could be coupled with phenylboronic acid. This late-stage functionalization allows for the synthesis of a diverse library of analogs by simply varying the boronic acid coupling partner. The reaction requires a palladium catalyst, a suitable ligand (often a phosphine), and a base to facilitate the catalytic cycle. mdpi.com

| Catalyst | Ligand | Base | Solvent | Key Application |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, Dioxane/H₂O | Standard conditions for aryl bromides |

| Pd₂(dba)₃ | SPhos, RuPhos | K₃PO₄ | Toluene | High efficiency for challenging substrates |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Effective for a wide range of substrates |

An alternative to cross-coupling is to begin with the biphenyl core and introduce the propanolamine side chain through aromatic functionalization. Electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are a classic method for installing carbon chains onto aromatic rings.

In this approach, biphenyl can be acylated with a suitable three-carbon electrophile, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). Electrophilic attack on biphenyl predominantly occurs at the para position (C4) due to steric hindrance at the ortho positions and the activating nature of the first phenyl ring. youtube.com The resulting 1-(biphenyl-4-yl)-3-chloropropan-1-one can then be converted to the target molecule through a sequence of steps: reduction of the ketone to a hydroxyl group and substitution of the chloride with an amino group (or an azide followed by reduction). The regioselectivity of the initial acylation is a critical factor in the success of this linear approach. nih.govresearchgate.net

Enantioselective and Stereoselective Synthesis of this compound and Chiral Analogs

The synthesis of enantiomerically pure β-amino alcohols, such as this compound, is a focal point in medicinal and organic chemistry due to their prevalence in pharmaceuticals and their utility as chiral ligands in asymmetric catalysis. Achieving high levels of both enantioselectivity (control of absolute stereochemistry) and diastereoselectivity (control of relative stereochemistry) is paramount. Methodologies for this purpose can be broadly categorized into asymmetric catalysis, diastereoselective strategies based on chiral auxiliaries or substrates, and the resolution of racemic mixtures.

Asymmetric catalysis represents the most efficient and atom-economical approach to chiral β-amino alcohols, creating the desired stereocenters in a single step from prochiral precursors. This is often achieved through the use of a small amount of a chiral catalyst, which can be a transition metal complex featuring a chiral ligand or a metal-free organocatalyst.

The success of transition-metal-catalyzed asymmetric reactions hinges on the structure and electronic properties of the chiral ligand bound to the metal center. The ligand creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Research in this area focuses on several key aspects:

Ligand Backbone and Chirality: The rigidity and conformation of the ligand's backbone are crucial for effective stereochemical communication. Ligands with C2 symmetry, such as those based on the BINAP scaffold, have proven highly effective. semanticscholar.org

Donor Atoms: The nature of the atoms that coordinate to the metal (e.g., phosphorus, nitrogen, oxygen) influences the catalyst's reactivity and selectivity. Chiral PNN-type compounds have been identified as privileged ligands for the asymmetric hydrogenation of ketones. researchgate.net Similarly, cinchona alkaloid-based catalysts with N,N-donor sites have been developed for the highly enantioselective hydrogenation of ketones and β-ketoesters. nih.gov

Tunability: Modern ligand design emphasizes modularity, allowing for systematic modification of steric and electronic properties to optimize performance for a specific substrate. For instance, in ruthenium catalysts bearing both diphosphine and diamine ligands, the chiral environment can be fine-tuned by changing the combination of the two ligands to match a specific ketone substrate. nih.gov β-amino alcohols themselves, such as (1S,2R)-1-amino-2-indanol, can serve as effective chiral ligands, with their inherent rigidity being a key factor for achieving good enantioselectivity in transfer hydrogenation reactions. mdpi.com

The optimization process often involves screening a library of ligands with varied structural motifs to identify the ideal candidate for a given transformation, balancing high enantioselectivity with catalytic activity.

One of the most direct and powerful methods for synthesizing chiral β-amino alcohols is the asymmetric hydrogenation of the corresponding β-amino ketones. researchgate.net This reaction establishes the chiral hydroxyl center with high enantiomeric purity. Various catalytic systems have been developed for this purpose, primarily based on rhodium (Rh), ruthenium (Ru), and iridium (Ir).

Rhodium-Catalyzed Hydrogenation: Rhodium catalysts, particularly when paired with chiral diphosphine ligands like DuanPhos, are highly effective for the asymmetric hydrogenation of β-keto enamides, which are precursors to β-amino ketones. This method can produce optically pure β-amino ketones with enantioselectivities often exceeding 99% ee. nih.gov

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes containing chiral diphosphines and diamine ligands are well-established for their high activity and enantioselectivity in hydrogenating a wide range of ketones. nih.gov For example, Ru/TsDPEN complexes are effective in the asymmetric transfer hydrogenation (ATH) of N-protected β-amino ketones. semanticscholar.org

Iridium-Catalyzed Hydrogenation: Iridium-based catalysts have also emerged as powerful tools. An iridium complex paired with an amino acid amide ligand can effectively catalyze the transfer hydrogenation of β-amino ketones to yield anti-γ-amino alcohols with high diastereoselectivity. semanticscholar.org

The choice of catalyst and reaction conditions can be tailored to achieve not only high enantioselectivity but also specific diastereoselectivity when a second chiral center is present.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation Leading to Chiral Amino Alcohols

| Catalyst Precursor | Chiral Ligand | Substrate Type | Product | Yield | Selectivity (ee% or dr) |

|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-DuanPhos | β-Keto Enamide | β-Amino Ketone | >99% | >99% ee |

| [IrCp*Cl₂]₂ | Amino Acid Amide | N-PMP-protected β-Amino Ketone | anti-γ-Amino Alcohol | - | 99:1 dr |

| [Rh(COD)₂]BF₄ | (R)-BINAP | N-PMP-protected β-Amino Ketone | syn-γ-Amino Alcohol | - | >99:1 dr |

Besides hydrogenation, several other asymmetric addition reactions provide access to the chiral β-amino alcohol scaffold from readily available starting materials like aldehydes, imines, and unsaturated carbonyl compounds.

Asymmetric Mannich Reaction: This reaction involves the addition of an enolate to an imine. Direct, organocatalytic, enantioselective Mannich-type reactions between unmodified ketones and α-imino esters can produce β-amino ketones with high diastereo- and enantioselectivities, which can then be reduced to the target β-amino alcohols. organic-chemistry.org

Asymmetric Michael Addition: Simple primary β-amino alcohols can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts that are precursors to β-amino alcohols with excellent stereoselectivities (up to 99:1 dr and 99% ee). nih.gov

Cross-Coupling of Aldehydes and Imines: A recently developed strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to efficiently construct β-amino alcohol compounds with adjacent chiral centers from simple, economical starting materials. westlake.edu.cn

Asymmetric Hydroamination: Copper hydride (CuH) catalysis enables the enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov Through careful ligand selection, the regiochemistry of hydrocupration can be controlled to facilitate the addition of an electrophilic aminating reagent to the β-position, yielding enantioenriched β-amino acid derivatives. nih.gov

When synthesizing chiral analogs of this compound that contain more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Diastereoselective pathways often rely on substrate control, where a pre-existing chiral center directs the formation of a new one, or reagent control, where the chiral catalyst or reagent dictates the diastereomeric outcome.

A powerful demonstration of reagent control is the complementary synthesis of syn- and anti-γ-amino alcohols from the same β-amino ketone precursor. semanticscholar.org

Synthesis of anti-Diastereomers: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) using 2-propanol as the hydrogen source selectively produces the anti-γ-amino alcohol. semanticscholar.org Another method involves the DIBAL-H reduction of an α-amino ester to its corresponding aldehyde, followed by the in-situ addition of a Grignard reagent, which yields anti-β-amino alcohols with excellent diastereoselectivity (de > 95%). acs.org

Synthesis of syn-Diastereomers: In contrast, the asymmetric hydrogenation of the same β-amino ketone under hydrogen pressure using a rhodium-based catalyst with a BINAP ligand affords the syn-γ-amino alcohol with excellent diastereoselectivity. semanticscholar.org Pd/sulfoxide-catalyzed allylic C-H amination has also been developed as a route to syn-1,3-amino alcohol motifs. nih.gov

This ability to select for a specific diastereomer simply by changing the catalyst system provides remarkable flexibility in synthetic design.

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is employed. wikipedia.org This process separates a 50:50 mixture of enantiomers into its individual components.

The most common method is diastereomeric salt formation . wikipedia.org This involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, such as (S)-mandelic acid or (+)-tartaric acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org One diastereomer can typically be selectively crystallized from a suitable solvent, isolated by filtration, and then treated with a base to liberate the desired enantiomerically pure amino alcohol. wikipedia.org

More specialized resolution techniques have also been developed:

Complexation with Boric Acid: Racemic amino alcohols can be resolved using boric acid in combination with a chiral agent like 1,1'-bi-2-naphthol (BINOL). acs.orgresearchgate.net This forms intermediate ammonium (B1175870) borate complexes that can be separated. acs.orgresearchgate.net

Phase Transition Resolution: A novel method uses PEGylated resolving agents that form diastereomeric complexes. nih.gov These complexes can undergo a temperature-assisted phase transition, causing one diastereomer to precipitate from the solution, allowing for its separation by simple filtration. nih.gov The resolving agent can then be recovered and reused. nih.gov

While effective, resolution techniques have the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Asymmetric Catalysis in β-Amino Alcohol Synthesis

Protecting Group Strategies in the Synthesis of this compound

The synthesis of this compound, a molecule possessing both a primary amino group and a primary hydroxyl group, necessitates a careful selection and application of protecting group strategies. These strategies are essential to prevent undesired side reactions and to ensure the selective transformation of specific functional groups during the synthetic sequence. The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the mildness of the conditions required for their eventual removal. Orthogonal protection, where one protecting group can be removed selectively in the presence of another, is a particularly valuable strategy in the synthesis of polyfunctional molecules like this compound.

The primary functionalities requiring protection in the synthetic precursors to this compound are the amino group of the 3-amino-3-(biphenyl-4-yl)propanoic acid derivative and, in some cases, the hydroxyl group of the final propanol product if further modifications at the nitrogen atom are desired.

Amino Group Protection

The most commonly employed protecting group for the amino functionality in the synthesis of this compound and its derivatives is the tert-butoxycarbonyl (Boc) group. The Boc group is favored due to its ease of introduction, its stability under a wide range of non-acidic reaction conditions, and its straightforward removal under mild acidic conditions.

Introduction of the Boc Group: The Boc group is typically introduced by reacting the free amino group of a precursor, such as 3-amino-3-(biphenyl-4-yl)propanoic acid, with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Common bases and solvent systems include sodium hydroxide in water/THF or triethylamine in various organic solvents. The reaction proceeds efficiently at room temperature to afford the N-Boc protected amino acid.

Stability and Removal of the Boc Group: The N-Boc group is stable to a variety of reaction conditions, including catalytic hydrogenation, saponification of esters, and reactions with many organometallic reagents. This stability allows for transformations at other parts of the molecule without affecting the protected amino group.

Deprotection of the Boc group is readily achieved by treatment with a strong acid. A common method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol can be used. These conditions efficiently cleave the carbamate to reveal the free amine, typically as its corresponding ammonium salt.

A key step in a reported synthesis of N-Boc-3-amino-3-(biphenyl-4-yl)propan-1-ol involves the reduction of the corresponding N-Boc protected amino acid methyl ester. This transformation highlights the utility of the Boc group in protecting the amino functionality while the ester is reduced to the primary alcohol.

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, Et₃N) | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane or methanol | Stable to a wide range of non-acidic conditions; easily removed with mild acid. |

Alternative Amino Protecting Groups: While Boc is prevalent, other protecting groups common in peptide and organic synthesis could theoretically be employed. These include the benzyloxycarbonyl (Cbz or Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Benzyloxycarbonyl (Cbz) Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This provides an orthogonal deprotection strategy relative to the acid-labile Boc group.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine in DMF. This base-lability offers another layer of orthogonality.

Hydroxyl Group Protection

In synthetic routes where the amino group of this compound needs to be modified after its formation, protection of the primary hydroxyl group may be necessary. The choice of the hydroxyl protecting group would depend on the planned subsequent reactions.

Common strategies for hydroxyl protection involve the formation of ethers or silyl ethers.

Benzyl Ethers (Bn): The hydroxyl group can be converted to a benzyl ether by reaction with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). Benzyl ethers are robust and stable to a wide range of reaction conditions, including acidic and basic environments. They are typically removed by catalytic hydrogenolysis, which would also cleave a Cbz group if present.

Silyl Ethers: A variety of silyl ethers can be used to protect alcohols, with their stability being dependent on the steric bulk of the silicon substituents. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) ethers. They are generally introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole or triethylamine. Their removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The differential stability of silyl ethers allows for fine-tuning of the protection strategy. For instance, a TBS group is significantly more stable to acidic and basic conditions than a TMS group.

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Features |

| Benzyl (Bn) | -CH₂-Ph | Benzyl bromide (BnBr), Base (e.g., NaH) | Catalytic hydrogenolysis (H₂/Pd-C) | Robust and stable to a wide range of conditions. |

| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to many reaction conditions but readily cleaved by fluoride ions. |

Orthogonal Protecting Group Strategies

The presence of two distinct functional groups in this compound allows for the implementation of orthogonal protection schemes. This is particularly relevant if selective modification of either the amino or the hydroxyl group is required in the presence of the other.

For example, one could protect the amino group as a Boc carbamate and the hydroxyl group as a benzyl ether. The Boc group could then be selectively removed with acid, leaving the benzyl ether intact for further reactions at the free amine. Conversely, the benzyl ether could be removed by hydrogenolysis while the Boc group remains, allowing for modifications at the hydroxyl group.

A different orthogonal strategy would involve protecting the amino group with an Fmoc group and the hydroxyl group with a silyl ether (e.g., TBS). The Fmoc group could be removed with a mild base, and the TBS group could be subsequently removed with a fluoride source, allowing for a highly controlled, stepwise deprotection and functionalization.

The successful synthesis of this compound and its derivatives is therefore highly dependent on the judicious selection and application of these protecting group strategies, tailored to the specific synthetic route and the desired final product.

Chemical Transformations and Derivatization of 3 Amino 3 Biphenyl 4 Yl Propan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine in 3-Amino-3-biphenyl-4-yl-propan-1-ol is a key site for nucleophilic attack, enabling a variety of derivatization strategies including acylation, cyclization, and other functionalizations of the nitrogen atom.

Acylation and Amidation Reactions

The primary amine of this compound can readily undergo acylation with reagents such as acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. A significant challenge in the acylation of amino alcohols is achieving chemoselectivity, as both the amino and hydroxyl groups can be acylated. However, selective N-acylation is generally favored due to the higher nucleophilicity of the amine compared to the alcohol.

To achieve high selectivity for N-acylation, the reaction can be performed by forming a mixed anhydride (B1165640) intermediate from a carboxylic acid and an alkyl sulfonyl chloride in the presence of an organic base. googleapis.comgoogle.com This mixed anhydride then reacts preferentially with the amino group of the amino alcohol. googleapis.comgoogle.com This method provides good yields and high selectivity for the N-acyl product without significant formation of the O-acylated ester. googleapis.com

Table 1: Conditions for Selective N-Acylation of Amino Alcohols

| Acylating Agent System | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Carboxylic Acid + Alkyl Sulfonyl Chloride | Triethylamine | Methylene (B1212753) Chloride | 20-30 | Forms mixed anhydride, reacts selectively with amine. google.com |

| Acyl Chloride | Pyridine | Chloroform | Room Temp. | N-acylation is generally favored. |

| Carboxylic Anhydride | None | Acetic Acid | Reflux | Can lead to N-acylation, but O-acylation is competitive. |

Cyclization Reactions to Form Heterocyclic Compounds (e.g., 1,3-Oxazines)

The 1,3-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of saturated heterocyclic systems, most notably tetrahydro-1,3-oxazines. This transformation is typically achieved through a condensation reaction with an aldehyde or a ketone. The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine and the carbonyl compound, followed by an intramolecular cyclization where the hydroxyl group attacks the iminium ion to form the six-membered oxazine (B8389632) ring. researchgate.net

This cyclocondensation is a versatile method for creating complex heterocyclic structures. derpharmachemica.com The use of different aldehydes or ketones allows for the introduction of various substituents at the 2-position of the resulting 1,3-oxazine ring. researchgate.net

Table 2: Reagents for 1,3-Oxazine Synthesis from 1,3-Amino Alcohols

| Carbonyl Source | Catalyst/Conditions | Product |

|---|---|---|

| Formaldehyde | Methanol, Room Temp | Tetrahydro-1,3-oxazine (unsubstituted at C2) |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Methanol, Reflux | 2-Aryl-tetrahydro-1,3-oxazine researchgate.net |

| Ketones (e.g., Acetone) | Toluene, Dean-Stark trap | 2,2-Dimethyl-tetrahydro-1,3-oxazine |

Nitrogen Atom Functionalization

Beyond acylation, the nitrogen atom of the primary amine can undergo other functionalization reactions. N-alkylation can be performed using alkyl halides, though this method carries the risk of over-alkylation to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for preparing N-mono-alkylated derivatives. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165).

Furthermore, the primary amine can be transformed into other nitrogen-containing functional groups. For instance, it can serve as a nucleophile in reactions with various electrophiles to construct more complex molecular architectures. nih.gov

Transformations of the Hydroxyl Group

The primary hydroxyl group provides another reactive handle for the derivatization of this compound through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

While N-acylation is often the kinetically favored process, selective O-acylation (esterification) of the hydroxyl group can be achieved under specific conditions. One effective strategy is to perform the reaction in a strong acid, such as trifluoroacetic acid. nih.gov Under these conditions, the amine functionality is protonated to form an ammonium salt, which deactivates it as a nucleophile. The remaining hydroxyl group is then free to react with an acylating agent like an acyl chloride or anhydride, leading to the formation of the corresponding ester with high chemoselectivity. nih.gov

Etherification of the hydroxyl group to form an ether can be accomplished using methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the acidic N-H proton requires careful selection of the base and reaction conditions to avoid competing N-alkylation.

Table 3: Conditions for Selective O-Acylation of Amino Alcohols

| Acylating Agent | Solvent/Acid | Temperature | Outcome |

|---|---|---|---|

| Acyl Chloride | Trifluoroacetic Acid (TFA) | Room Temp | Protonation of amine allows selective O-acylation. nih.gov |

| Carboxylic Anhydride | TFA | Room Temp | Selective formation of the ester. nih.gov |

| Acyl Chloride | Ethyl Acetate / Perchloric Acid | Reflux | O-acylation of L-tyrosine has been reported under these conditions. nih.gov |

Oxidation Pathways to Carbonyl or Carboxyl Groups

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. libretexts.org

Mild oxidation can selectively convert the primary alcohol to the corresponding aldehyde, 3-amino-3-biphenyl-4-yl-propanal. To prevent over-oxidation to the carboxylic acid, the aldehyde product should be removed from the reaction mixture as it is formed, typically by distillation. chemguide.co.uksavemyexams.com Reagents such as manganese(IV) oxide or systems like trichloroisocyanuric acid with catalytic TEMPO are effective for this partial oxidation. researchgate.netorganic-chemistry.org

For the complete oxidation to the carboxylic acid, 3-amino-3-biphenyl-4-yl-propanoic acid, stronger oxidizing agents and more forcing conditions are required. libretexts.org Heating the compound under reflux with an excess of an oxidant like potassium dichromate(VI) in acidified aqueous solution ensures that any initially formed aldehyde is further oxidized to the carboxylic acid. chemguide.co.uk Modern methods using catalysts like TEMPO in the presence of a co-oxidant can also achieve this transformation efficiently. nsf.gov

Table 4: Oxidation of Primary Alcohols in Amino Alcohols

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ (aq) | Distillation of product as it forms | Aldehyde chemguide.co.uk |

| K₂Cr₂O₇ / H₂SO₄ (aq) | Heat under reflux with excess oxidant | Carboxylic Acid libretexts.org |

| MnO₂ | Dichloromethane, Room Temp | Aldehyde researchgate.net |

| TEMPO / NaOCl | CH₂Cl₂ / H₂O, 0°C | Aldehyde |

| TEMPO / NaClO₂ | CH₃CN / Phosphate Buffer | Carboxylic Acid nsf.gov |

| CrO₃ / H₅IO₆ | Wet Acetonitrile | Carboxylic Acid organic-chemistry.org |

Reactivity of the Biphenyl (B1667301) Moiety in this compound

The biphenyl unit in this compound is the primary locus for a variety of chemical transformations. The electronic properties of the substituents on the phenyl rings dictate the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the context of this compound, the directing effects of the existing substituents on the biphenyl system are paramount in determining the position of incoming electrophiles.

The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions due to resonance stabilization. pearson.com However, the substituent already present on one of the phenyl rings—the 3-amino-3-phenyl-propan-1-ol group—exerts its own directing influence. This group, attached at the 4-position of the biphenyl, will further modulate the reactivity of both phenyl rings.

The aminopropanol (B1366323) substituent can be considered a deactivating group due to the electron-withdrawing nature of the nitrogen atom when protonated, which is common under the acidic conditions often employed for EAS reactions. Deactivating groups typically direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org However, the phenyl group as a substituent is ortho, para-directing. pearson.com Therefore, the substitution pattern on the unsubstituted ring of the biphenyl moiety will be predominantly at the ortho (2' and 6') and para (4') positions. The substitution on the ring bearing the aminopropanol side chain is more complex. The activating phenyl group directs ortho and para, while the side chain itself will likely direct meta to its point of attachment.

Key Research Findings:

General Principles of EAS on Biphenyl: In biphenyl, the phenyl substituent activates the aromatic ring towards electrophilic attack and directs incoming groups to the ortho and para positions. pearson.comlibretexts.org

Substituent Effects: The reactivity and orientation of substitution are governed by the electronic nature of the substituents present. Activating groups enhance the rate of reaction and direct to ortho/para positions, while deactivating groups decrease the rate and generally direct to the meta position. organicchemistrytutor.comlibretexts.org

Competing Effects: In substituted biphenyls, the directing effects of multiple substituents can either reinforce or oppose each other, leading to a mixture of products. youtube.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) on Unsubstituted Ring | Expected Major Product(s) on Substituted Ring |

| HNO₃/H₂SO₄ (Nitration) | 4'-Nitro-3-amino-3-biphenyl-4-yl-propan-1-ol | 3'-Nitro-3-amino-3-biphenyl-4-yl-propan-1-ol |

| Br₂/FeBr₃ (Bromination) | 4'-Bromo-3-amino-3-biphenyl-4-yl-propan-1-ol | 3'-Bromo-3-amino-3-biphenyl-4-yl-propan-1-ol |

| SO₃/H₂SO₄ (Sulfonation) | 4'-Sulfo-3-amino-3-biphenyl-4-yl-propan-1-ol | 3'-Sulfo-3-amino-3-biphenyl-4-yl-propan-1-ol |

Note: The precise product distribution would need to be determined experimentally.

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the functionalization of aromatic C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.comacs.org These methods offer high selectivity and functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. youtube.com This reaction is widely used for the synthesis of biaryls and can be applied to functionalize the biphenyl core of this compound. gre.ac.ukacs.orgresearchgate.netacs.org For instance, if a halo-substituted derivative of the parent compound is prepared via electrophilic halogenation, it can then undergo a Suzuki-Miyaura coupling with a variety of boronic acids to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. acs.orgwikipedia.orgresearchgate.netlibretexts.orgyoutube.com This reaction could be employed to introduce additional amino groups onto the biphenyl scaffold of this compound, starting from a halogenated precursor. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions. wikipedia.orgresearchgate.net

Direct C-H Functionalization:

More recent advancements in catalysis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halides or triflates. nih.govnih.govvirginia.edu These reactions often utilize directing groups to achieve high regioselectivity. The existing amino and hydroxyl groups in this compound could potentially serve as directing groups to guide a transition metal catalyst to a specific C-H bond on the biphenyl rings.

Key Research Findings:

Suzuki-Miyaura Coupling: This reaction is a robust method for creating C-C bonds and has been extensively used in the synthesis of complex biaryl compounds. gre.ac.ukacs.orgacs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has broad applicability in medicinal chemistry and materials science. acs.orgwikipedia.orgresearchgate.net The use of sterically hindered and electron-rich phosphine ligands has been instrumental in its success.

C-H Activation: Direct C-H functionalization represents a more atom-economical approach to modifying aromatic systems. nih.govacs.orgvirginia.edu The development of catalysts and directing group strategies continues to expand the synthetic utility of this methodology.

Table 2: Potential Transition Metal-Catalyzed Reactions on a Halogenated Derivative of this compound (e.g., 4'-Bromo-3-amino-3-biphenyl-4-yl-propan-1-ol)

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-3-(4'-phenyl-biphenyl-4-yl)-propan-1-ol |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-3-(4'-anilino-biphenyl-4-yl)-propan-1-ol |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Amino-3-(4'-(2-phenylvinyl)-biphenyl-4-yl)-propan-1-ol |

Note: Reaction conditions would need to be optimized for each specific transformation.

Spectroscopic and Structural Characterization of 3 Amino 3 Biphenyl 4 Yl Propan 1 Ol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the functional groups present. For 3-Amino-3-biphenyl-4-yl-propan-1-ol, the key functional groups—the hydroxyl (-OH), amino (-NH₂), and biphenyl (B1667301) groups—exhibit characteristic absorption bands.

The hydroxyl group's O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration for a primary alcohol is expected to appear in the 1050-1150 cm⁻¹ range.

The amino group gives rise to several distinct vibrations. The N-H stretching of the primary amine is anticipated to show two bands for symmetric and asymmetric stretching in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears around 1590-1650 cm⁻¹.

The biphenyl group, an aromatic system, will produce characteristic signals. C-H stretching vibrations on the aromatic rings are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings will cause a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern of the phenyl rings.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic (Biphenyl) | C-H Stretch | 3030 - 3100 |

| Aromatic (Biphenyl) | C=C Stretch | 1450 - 1600 |

| Alcohol | C-O Stretch | 1050 - 1150 |

| Alkane | C-H Stretch | 2850 - 2960 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the biphenyl ring are expected to produce strong signals. The aromatic C=C stretching vibrations would be prominent in the 1580-1610 cm⁻¹ region. The C-H stretching of the aromatic rings would also be visible around 3060 cm⁻¹. mdpi.com While O-H and N-H stretches are observable in Raman, they are often weak and broad. The aliphatic C-H stretching and bending vibrations of the propanol (B110389) backbone would also contribute to the spectrum. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic (Biphenyl) | C=C Stretch | 1580 - 1610 (strong) |

| Aromatic (Biphenyl) | C-H Stretch | ~3060 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, each unique proton environment will produce a distinct signal. docbrown.info The integration of these signals will correspond to the number of protons in that environment.

Biphenyl Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The specific pattern will depend on the coupling between adjacent protons.

Methine Proton (-CH-N): The proton on the carbon atom bonded to both the biphenyl group and the amino group is expected to be a multiplet, likely in the δ 4.0-4.5 ppm range, due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-CH₂OH): The two methylene groups of the propanol chain will give rise to distinct signals. The methylene group adjacent to the hydroxyl group (-CH₂-OH) would likely appear around δ 3.6-3.8 ppm as a triplet. The other methylene group (-CH₂-CHN) would be expected at a slightly higher field (lower ppm), likely in the δ 1.8-2.2 ppm range, and would appear as a multiplet due to coupling with protons on both adjacent carbons.

Hydroxyl and Amino Protons (-OH, -NH₂): The protons of the hydroxyl and amino groups are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The -OH proton might appear between δ 2.0-5.0 ppm, while the two -NH₂ protons would also resonate in a similar broad range.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Biphenyl) | 7.2 - 7.8 | Multiplet (m) |

| -CH(N)- | 4.0 - 4.5 | Multiplet (m) |

| -CH₂-OH | 3.6 - 3.8 | Triplet (t) |

| -CH₂-CHN- | 1.8 - 2.2 | Multiplet (m) |

| -OH | 2.0 - 5.0 (broad) | Singlet (s) |

| -NH₂ | 2.0 - 5.0 (broad) | Singlet (s) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info

Biphenyl Carbons: The carbon atoms of the biphenyl group will resonate in the aromatic region of the spectrum, typically between δ 125 and 145 ppm. The quaternary carbons (to which the other phenyl ring and the propanol chain are attached) will have distinct chemical shifts compared to the protonated aromatic carbons.

Methine Carbon (-C-N): The carbon atom attached to the amino group and the biphenyl ring is expected to appear in the range of δ 50-60 ppm.

Methylene Carbons (-CH₂-): The carbon of the methylene group adjacent to the hydroxyl group (-CH₂-OH) is expected around δ 60-65 ppm. docbrown.info The other methylene carbon (-CH₂-C-N) would likely be found at a higher field, around δ 35-45 ppm.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C (Biphenyl) | 125 - 145 |

| -C-N | 50 - 60 |

| -CH₂-OH | 60 - 65 |

| -CH₂-C-N | 35 - 45 |

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity of the propanol chain, showing correlations between the -CH(N)- proton and its adjacent -CH₂- protons, and between the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural assignment for this compound can be achieved. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular weight is confirmed by its chemical formula to be approximately 227.29 g/mol .

While specific experimental mass spectral data for this compound is not widely available in the public domain, a theoretical analysis of its fragmentation can be proposed based on its structure. The principal fragmentation pathways would likely involve the cleavage of bonds adjacent to the amino and hydroxyl groups, as well as fragmentation of the biphenyl system.

Expected Fragmentation Patterns:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) of approximately 210.28.

Loss of an aminomethyl radical (•CH2NH2): Cleavage of the C-C bond adjacent to the amino group could lead to a fragment with an m/z of around 197.27.

Cleavage of the biphenyl bond: Fragmentation of the biphenyl ring system could produce a variety of characteristic ions.

A detailed high-resolution mass spectrometry (HRMS) analysis would be required to confirm the exact mass of the molecular ion and its fragments, providing further confidence in the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value |

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.29 g/mol |

| Predicted M+H Ion (m/z) | 228.1383 |

Note: The predicted M+H ion is a calculated value and requires experimental verification.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the biphenyl moiety.

Specific experimental UV-Vis absorption data for this compound is not readily found in scientific literature. However, the absorption characteristics can be predicted based on the biphenyl structure. Biphenyl itself typically exhibits a strong absorption band around 250 nm, which is attributed to the π → π* electronic transitions of the conjugated system. The presence of the amino and hydroxyl substituents on the propanol chain is expected to have a minimal effect on the main absorption wavelength of the biphenyl chromophore, though they may influence the fine structure of the spectrum.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

| λmax (in Ethanol) | ~252 nm |

| Molar Absorptivity (ε) | High (characteristic of π → π* transitions) |

Note: These are predicted values based on the biphenyl chromophore and require experimental confirmation.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases did not yield any publically available crystal structure data for this compound. To perform this analysis, the compound would first need to be crystallized to produce a single crystal of suitable quality for diffraction experiments.

Hypothetical Crystallographic Data:

Should a crystal structure be determined, the resulting data would be presented in a table similar to the one below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: The values in this table are purely hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.

Theoretical and Computational Investigations of 3 Amino 3 Biphenyl 4 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which together dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation for the electron density of the system. The process calculates the molecule's total energy for different atomic arrangements and identifies the geometry with the minimum energy. The results would typically include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified as stabilization energies, reveals the extent of charge transfer and delocalization, which are key to understanding molecular stability, hyperconjugative effects, and intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping creates a color-coded, three-dimensional map of the electrostatic potential on the surface of a molecule. This map is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP map provides a visual guide to the molecule's reactive sites.

Computational Spectroscopy

Computational spectroscopy involves the theoretical prediction of a molecule's spectra, which can then be compared with experimental results to confirm its structure and understand its vibrational properties.

Prediction of Vibrational Frequencies and Spectra Simulation

Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to the different modes of motion of a molecule (stretching, bending, etc.). These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra. By comparing the simulated spectra with experimentally obtained spectra, researchers can validate the calculated optimized geometry and assign specific spectral peaks to particular vibrational modes within the molecule.

Calculation of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net

The GIAO/DFT approach has been successfully applied to determine the chemical shifts of various nuclei in a wide range of organic molecules, including those with complex structures like hexahydroindoles and various alcohols. imist.maresearchgate.net The accuracy of these calculations is dependent on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p), cc-pVTZ). libretexts.orgnih.gov For molecules with hydrogen bonding capabilities, such as 3-Amino-3-biphenyl-4-yl-propan-1-ol, the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental data obtained in solution. libretexts.org

For this compound, a typical computational workflow for predicting its ¹H and ¹³C NMR spectra would involve:

Optimization of the molecular geometry using a selected DFT functional and basis set.

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method at the same or a higher level of theory.

Referencing the calculated shielding tensors to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).

The predicted chemical shifts can then be compared with experimental spectra to confirm the structure or to assign specific resonances. The correlation between calculated and experimental shifts for similar molecules often shows high linearity (R² > 0.9), validating the computational model. imist.ma

Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO/DFT calculation for this compound, based on typical values for similar structural motifs.

| Atom | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C (biphenyl, C1') | 141.2 | 140-142 |

| C (biphenyl, C4) | 139.8 | 138-140 |

| C (biphenyl, aromatic CH) | 127.0 - 129.5 | 126-130 |

| C (CH-NH2) | 55.3 | 50-60 |

| C (CH2-CH-NH2) | 45.1 | 40-50 |

| C (CH2-OH) | 60.8 | 58-65 |

| H (aromatic) | 7.3 - 7.6 | 7.2-7.7 |

| H (CH-NH2) | 4.1 | 3.8-4.5 |

| H (CH2-CH-NH2) | 1.9 - 2.1 | 1.8-2.3 |

| H (CH2-OH) | 3.7 | 3.5-4.0 |

| H (NH2) | 2.5 | 1.5-3.5 (variable) |

| H (OH) | 3.2 | 2.0-4.0 (variable) |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

The biphenyl (B1667301) moiety itself is known to have a twisted conformation in the gas phase, with a dihedral angle of around 44-45° between the two phenyl rings, arising from a balance between π-conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens (favoring a twist). libretexts.orgic.ac.ukresearchgate.net The propanolamine (B44665) side chain introduces additional rotational degrees of freedom around the C-C single bonds.

Computational methods are employed to explore the potential energy surface (PES) of the molecule. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. nih.gov By systematically changing key dihedral angles (a process known as a PES scan), one can map out the energy landscape and locate the low-energy conformations. scispace.com

For this compound, the key dihedral angles to investigate would be:

The torsion angle between the two phenyl rings of the biphenyl group.

The torsion angles defining the orientation of the amino and hydroxyl groups along the propanol (B110389) backbone.

These conformational searches can be performed using various computational methods, from semi-empirical methods for an initial broad search to more accurate DFT or Møller-Plesset (MP2) calculations for refining the energies of the identified conformers. researchgate.net The results of such an analysis would reveal the relative populations of different conformers at a given temperature, providing insight into the molecule's preferred shapes.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediate structures and, crucially, the transition state (TS) of the reaction. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.

A computational study of a potential reaction, for example, the N-alkylation with an alkyl halide, would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and the alkyl halide) and the final product (the N-alkylated derivative) are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a complex computational task that aims to locate a first-order saddle point on the potential energy surface. Algorithms like the Berny algorithm are commonly used for this purpose. arxiv.orgresearchgate.net

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products on the potential energy surface.

Such calculations, often performed using DFT methods, can provide a detailed, step-by-step picture of the reaction mechanism, which can be invaluable for understanding reactivity and designing new synthetic routes. researchgate.netjcchems.com

Applications of 3 Amino 3 Biphenyl 4 Yl Propan 1 Ol in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Ligands in Enantioselective Transformations

In asymmetric synthesis, the primary challenge is to control the three-dimensional arrangement of atoms, producing a single desired enantiomer of a chiral molecule. Chiral auxiliaries and ligands are the cornerstones of this endeavor. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. nih.gov Similarly, a chiral ligand coordinates to a metal catalyst to create a chiral environment that biases the reaction pathway towards one enantiomer. rsc.org

Chiral 1,2- and 1,3-amino alcohols are among the most successful and widely used classes of ligands and auxiliaries. nih.govacs.org The efficacy of 3-Amino-3-biphenyl-4-yl-propan-1-ol in these roles stems from its defining structural features. The nitrogen and oxygen atoms can chelate to a metal center, forming a rigid, sterically defined pocket around the catalytic site. The adjacent biphenyl (B1667301) group provides a significant steric blockade, effectively shielding one face of the reactive intermediate and forcing reactants to approach from the less hindered side, thereby inducing high stereoselectivity.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity is fundamental to modern organic synthesis. Chiral amino alcohols derived from this compound are excellent candidates for catalyzing such transformations.

A benchmark reaction for evaluating new chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes. When a catalytic amount of a chiral amino alcohol is pre-mixed with diethylzinc (B1219324), it forms a chiral zinc-alkoxide complex that subsequently catalyzes the addition to an aldehyde, yielding a chiral secondary alcohol. The performance of new amino alcohol ligands is often tested in this reaction, achieving high yields and enantioselectivities for a range of aromatic and aliphatic aldehydes. rsc.org The biphenyl group in this compound would be expected to provide the necessary steric hindrance to achieve high levels of enantiomeric excess (ee).

The table below illustrates the typical effectiveness of a chiral amino alcohol ligand in the enantioselective addition of diethylzinc to various aldehydes, demonstrating the high yields and selectivities that can be achieved.

Table 1: Performance of a Representative Chiral Amino Alcohol Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes

| Aldehyde (Substrate) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | >99 | 95 |

| 4-Methoxybenzaldehyde | >99 | 96 |

| 4-Chlorobenzaldehyde | >99 | 94 |

| 2-Naphthaldehyde | >99 | 97 |

| Cinnamaldehyde | >99 | 92 |

Data is representative of results obtained with highly effective chiral amino alcohol ligands under optimized conditions, as reported in the literature. rsc.org

Beyond C-C bonds, these ligands are instrumental in forming C-X bonds, particularly C-N and C-O bonds. Copper-catalyzed asymmetric coupling reactions, for instance, have become powerful methods for constructing biaryl motifs and carbon-heteroatom bonds. beilstein-journals.org A ligand derived from this compound could be employed in Ullmann-type couplings or allylic substitutions to generate chiral amines and ethers, which are prevalent in pharmaceuticals and natural products. beilstein-journals.orgmdpi.com

The design of effective chiral ligands is a process of molecular engineering, balancing steric and electronic properties to maximize catalytic efficiency and stereocontrol. This compound serves as an excellent scaffold for such design. The two heteroatoms allow for the formation of stable 5- or 6-membered chelate rings with a variety of transition metals, including copper, zinc, titanium, and ruthenium. mdpi.comnih.gov

The versatility of the amino alcohol backbone allows for systematic tuning. The amino group can be functionalized with different substituents (e.g., alkyl, aryl, or acyl groups) to modify the steric environment and the ligand's electronic properties. Similarly, the hydroxyl group can be derivatized. This modularity enables the creation of a "library" of ligands, from which the optimal catalyst for a specific transformation can be identified through screening. mdpi.com The rigid and well-defined biphenyl group is a key component, as biaryl motifs are a privileged structure in many state-of-the-art chiral ligands known for inducing high levels of asymmetry. beilstein-journals.org

Utilization as a Building Block for Complex Chemical Architectures

Beyond its role in catalysis, this compound is a valuable chiral building block, or "synthon," providing a pre-defined stereocenter that can be incorporated into larger, more complex target molecules. This approach simplifies synthetic routes and avoids the need for late-stage resolutions or asymmetric reactions.

The primary alcohol of this compound can be readily oxidized to a carboxylic acid, yielding the corresponding non-canonical β-amino acid, 3-Amino-3-biphenyl-4-yl-propionic acid . Such β-amino acids with bulky, conformationally restricted side chains are of significant interest in medicinal chemistry and materials science.

When incorporated into peptides, these non-natural amino acids can act as "turn inducers," forcing the peptide backbone to adopt specific three-dimensional conformations. This is a powerful strategy for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties, such as increased resistance to enzymatic degradation, improved oral bioavailability, or better target affinity. The rigid biphenyl group can participate in favorable π-stacking interactions within a protein's binding site, potentially leading to higher potency and selectivity.

As a bifunctional molecule, this compound is a versatile intermediate for accessing a wide range of other molecular frameworks. The primary alcohol and the amino group can be selectively functionalized, allowing for stepwise construction of complex architectures. Recent advances in copper-catalyzed asymmetric propargylic substitution have highlighted the utility of γ-amino alcohols as key precursors to other valuable compounds. nih.govnih.gov

The synthetic utility of the γ-amino alcohol scaffold is demonstrated by its conversion into other functional groups. For example, the alcohol can be transformed into a leaving group (e.g., a tosylate or a halide) to allow for nucleophilic substitution, or it can participate in esterification or etherification reactions. The amino group, after protection, can be used as a handle for further modifications. This versatility makes the scaffold a valuable starting point for synthesizing biologically active molecules, including certain anti-inflammatory agents and other pharmaceutical targets. nih.gov

Table 2: Illustrative Transformations of the γ-Amino Alcohol Scaffold

| Starting Material Moiety | Reagents | Product Moiety | Application Example |

|---|---|---|---|

| Primary Alcohol | Isoxepac, DCC, DMAP | Ester | Tagging with an anti-inflammatory drug |

| Primary Alcohol | Triphosgene, Pyridine | Alkyl Chloride | Conversion to a reactive handle |

| Aryl Bromide (on biphenyl) | Arylboronic acid, Pd catalyst | Biaryl | Suzuki coupling to extend scaffold |

Transformations are based on established methods for functionalizing the γ-amino alcohol core, as demonstrated in the literature. nih.gov

Development as Advanced Synthetic Reagents

The development of this compound into more advanced synthetic reagents is a promising area of research. Its inherent chirality and functional handles make it an ideal starting point for creating new classes of organocatalysts. For example, by converting the amino group into a urea, thiourea, or guanidinium (B1211019) moiety, it could be transformed into a chiral hydrogen-bond donor catalyst. Such catalysts are highly effective in a range of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions, by activating electrophiles and organizing transition states through non-covalent interactions. The combination of the biphenyl group and the chiral backbone could lead to novel reagents with unique reactivity and selectivity profiles.

Q & A

Basic: What are the standard synthetic routes for 3-Amino-3-biphenyl-4-yl-propan-1-ol?

Answer:

The synthesis typically involves:

- Reduction of nitro precursors : Hydrogenation of 3-nitro-3-biphenyl-4-yl-propan-1-ol using palladium catalysts under controlled pressure and temperature (e.g., 1–3 atm H₂, 25–50°C) .

- Reductive amination : Reacting 3-biphenyl-4-yl-propanal with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 6–7 in methanol/THF .

Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the biphenyl group (aromatic protons at δ 7.2–7.8 ppm), hydroxyl (δ 1.5–2.5 ppm, broad), and amino (δ 1.8–2.2 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~ 270–280 g/mol).

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .

Advanced: How can reaction yields be optimized for enantioselective synthesis?

Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature Control : Lower temperatures (0–10°C) reduce racemization during reductive amination .

Data-Driven Approach : Design a factorial experiment (DoE) to assess interactions between variables (catalyst loading, solvent, temperature).